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Compound of Interest

Compound Name: 6-(tert-Butoxy)-6-oxohexanoic acid

Cat. No.: B2567723 Get Quote

An In-depth Technical Guide to the Physical Properties of 6-(tert-butoxy)-6-oxohexanoic Acid

Executive Summary
6-(tert-butoxy)-6-oxohexanoic acid, also known as adipic acid mono-tert-butyl ester, is a

bifunctional organic molecule of significant interest in chemical synthesis, particularly within the

pharmaceutical and materials science sectors. Its structure incorporates a terminal carboxylic

acid and a tert-butyl ester, affording it unique reactivity and utility as a linker or building block.

This guide provides a comprehensive overview of its core physical and chemical properties,

offering field-proven insights and detailed experimental protocols for its characterization. The

data herein is intended to empower researchers, scientists, and drug development

professionals to effectively utilize this compound in their respective applications.

Introduction and Scientific Context
The strategic importance of 6-(tert-butoxy)-6-oxohexanoic acid lies in its dual functionality.

The carboxylic acid provides a reactive handle for amide bond formation, esterification, or salt

formation, while the sterically hindered tert-butyl ester serves as a robust protecting group for

the second carboxylic acid function of the parent adipic acid molecule. This protecting group is

stable to a wide range of nucleophilic and basic conditions but can be selectively removed

under acidic conditions, making it an invaluable tool in multi-step organic synthesis.

Understanding its physical properties is paramount for its proper handling, reaction

optimization, purification, and storage.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b2567723?utm_src=pdf-interest
https://www.benchchem.com/product/b2567723?utm_src=pdf-body
https://www.benchchem.com/product/b2567723?utm_src=pdf-body
https://www.benchchem.com/product/b2567723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2567723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation of all subsequent

experimental work.

Molecular Formula: C₁₀H₁₈O₄[1][2]

Molecular Weight: 202.25 g/mol [1][2][3]

IUPAC Name: 6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid[2]

Common Synonyms: Adipic acid mono-tert-butyl ester, 5-tert-butoxycarbonylpentanoic acid,

Hexanedioic acid mono-tert-butyl ester[1]

CAS Registry Number: 52221-07-5[1][2][3]

Molecular Structure Diagram
The diagram below illustrates the atomic connectivity and key functional groups of the

molecule.

Caption: Molecular structure of 6-(tert-butoxy)-6-oxohexanoic acid.

Physicochemical Properties
The bulk physical properties dictate the state and behavior of the compound under various

conditions. These values are critical for process design, purification, and formulation.

Property Value Source(s)

Appearance
Colorless to light yellow liquid

or low-melting solid
[4][5]

Melting Point 10 °C [5]

Boiling Point 116 °C at 1.5 Torr [5]

Density (Predicted) 1.054 ± 0.06 g/cm³ [4][5]

pKa (Predicted) 4.69 ± 0.10 [4][5]
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Expert Insights: The low melting point of 10 °C means this compound can exist as either a

liquid or a solid at ambient laboratory temperatures, a crucial consideration for handling and

accurate measurement. The boiling point is reported under reduced pressure, which strongly

suggests that the molecule is susceptible to decomposition at its atmospheric boiling point.

Therefore, purification by distillation must be performed under vacuum. The predicted pKa is

typical for a medium-chain carboxylic acid, indicating it will be deprotonated and water-soluble

at neutral or basic pH.

Solubility Profile
While quantitative solubility data is not readily available in the literature, a qualitative profile can

be inferred from its structure and documented synthetic workups.[4][5]

Organic Solvents: Highly soluble in a wide range of polar organic solvents, including

dichloromethane, chloroform, ethyl acetate, tetrahydrofuran (THF), and acetone. Also soluble

in alcohols like ethanol and methanol.

Aqueous Solvents: Sparingly soluble in neutral or acidic water. Its solubility increases

significantly in basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium

hydroxide) due to the formation of the corresponding carboxylate salt.

Non-polar Solvents: Limited solubility in non-polar solvents such as hexanes or petroleum

ether. This property is often exploited during purification to precipitate the compound from a

more polar solution.

Spectral Data and Structural Elucidation
Spectroscopic analysis is essential for confirming the identity, purity, and structure of the

molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides a definitive map of the proton environments within the molecule.

Reported Data: ¹H NMR (C₆D₆, δ, ppm): 1.48 (s, 9H, C(CH₃)₃), 1.52 (m, 4H, -(CH₂)₂-), 2.05-

2.10 (m, 4H, 2 x -CH₂COO-).[4][5]

Interpretation:
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δ 1.48 (singlet, 9H): This signal is characteristic of the nine equivalent protons of the tert-

butyl group. Its singlet nature confirms the absence of adjacent protons.

δ 1.52 (multiplet, 4H): These are the protons on the two central methylene groups (C3 and

C4) of the hexanoic acid chain.

δ 2.05-2.10 (multiplet, 4H): These signals correspond to the two methylene groups adjacent

to the carbonyls (C2 and C5). They are shifted downfield due to the electron-withdrawing

effect of the carbonyl groups.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present.

Predicted Absorptions:

~2500-3300 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretch of the

carboxylic acid dimer.

~1735 cm⁻¹ (strong): Sharp, strong absorption from the C=O stretch of the tert-butyl ester.

~1710 cm⁻¹ (strong): Strong absorption from the C=O stretch of the carboxylic acid.

~2850-2980 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.

Expert Rationale: The presence of two distinct carbonyl peaks is expected due to the different

electronic environments of the ester and the carboxylic acid. The broadness of the O-H stretch

is a hallmark of the hydrogen bonding associated with carboxylic acids.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern,

confirming the overall structure.

Predicted Fragmentation Pattern (Electron Impact, EI):

Molecular Ion (M⁺): A peak at m/z = 202, corresponding to the molecular weight of the

compound.[2]
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Base Peak (M-57): A very prominent peak at m/z = 145. This corresponds to the loss of a

tert-butyl cation ([C(CH₃)₃]⁺, m/z = 57), a highly characteristic and stabilizing fragmentation

pathway for tert-butyl esters.

[C₁₀H₁₈O₄]⁺˙
m/z = 202

[C₆H₉O₄]⁺
m/z = 145- 57 Da

•C(CH₃)₃
(tert-butyl radical)

m/z = 57

Click to download full resolution via product page

Caption: Key fragmentation pathway for 6-(tert-butoxy)-6-oxohexanoic acid in MS.

Experimental Protocols for Physical Property
Determination
The following protocols describe standard, reliable methods for verifying the key physical

properties of this compound.

Workflow for Physicochemical Characterization
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Caption: Logical workflow for the experimental characterization of the title compound.
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Protocol: Melting Point Determination
Preparation: Ensure the sample is completely dry and free of solvent. If the sample is a liquid

at room temperature, cool it in an ice bath until it solidifies.

Loading: Crush a small amount of the solidified sample into a fine powder. Tap the open end

of a capillary tube into the powder to load a small amount (2-3 mm height).

Measurement: Place the capillary tube into a calibrated melting point apparatus.

Heating: Heat the apparatus rapidly to about 5 °C, then slow the heating rate to 1-2 °C per

minute.

Observation: Record the temperature at which the first drop of liquid appears and the

temperature at which the entire sample becomes a clear liquid. A narrow range indicates

high purity.

Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean,

dry NMR tube.

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆)

to the NMR tube. Chloroform-d (CDCl₃) is a standard choice.

Dissolution: Cap the tube and invert it several times to ensure the sample is fully dissolved.

Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum according to

standard instrument parameters, ensuring a sufficient number of scans for a good signal-to-

noise ratio.

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation.

Phase the spectrum and calibrate the chemical shift scale by setting the residual solvent

peak to its known value (e.g., 7.26 ppm for CDCl₃).

Analysis: Integrate the signals and analyze the chemical shifts and splitting patterns to

confirm the structure. The integration ratio should correspond to 9:4:4 for the tert-butyl,

central methylenes, and alpha-methylenes, respectively.
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Safety and Handling
Proper handling is essential to ensure laboratory safety.

GHS Pictogram: GHS07 (Exclamation Mark)[6]

Signal Word: Warning[3][6]

Hazard Statements:

H302: Harmful if swallowed[3][6]

H315: Causes skin irritation[3][6]

H319: Causes serious eye irritation[3][6]

H335: May cause respiratory irritation[3][6]

Precautionary Measures:

Work in a well-ventilated fume hood.[7]

Wear appropriate personal protective equipment (PPE), including safety glasses with side

shields, a lab coat, and chemical-resistant gloves.[7]

Avoid inhalation of vapors and contact with skin and eyes.[8]

Storage:

Store in a tightly sealed container in a cool, dry place away from incompatible materials

like strong oxidizing agents and bases.[7]

For long-term stability and to prevent potential degradation, storage in a freezer at -20°C

under an inert atmosphere is recommended.[4][5]

Conclusion
6-(tert-butoxy)-6-oxohexanoic acid is a versatile synthetic intermediate whose physical

properties are well-defined. Its character as a low-melting solid or liquid, its thermal sensitivity
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requiring vacuum distillation, and its characteristic spectral signatures provide a clear roadmap

for its use in research and development. By understanding and applying the principles and

protocols outlined in this guide, scientists can confidently handle, characterize, and implement

this valuable compound in their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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